4-Isopropylisochroman-1,3-dione
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Overview
Description
4-Isopropylisochroman-1,3-dione is a chemical compound characterized by its unique structure, which includes an isochroman ring substituted with an isopropyl group at the 4-position and two carbonyl groups at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylisochroman-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isochroman-1,3-dione scaffold, which can then be further modified to introduce the isopropyl group at the 4-position . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Isopropylisochroman-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
Scientific Research Applications
4-Isopropylisochroman-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-Isopropylisochroman-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Shares a similar core structure but lacks the isopropyl group at the 4-position.
Phthalimide: Another related compound with a similar dione structure but different substituents.
Indole-3-acetic acid: Although structurally different, it shares some functional similarities in terms of biological activity
Uniqueness
4-Isopropylisochroman-1,3-dione is unique due to the presence of the isopropyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-propan-2-yl-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C12H12O3/c1-7(2)10-8-5-3-4-6-9(8)11(13)15-12(10)14/h3-7,10H,1-2H3 |
InChI Key |
RQPWKYMFHSJUAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=CC=CC=C2C(=O)OC1=O |
Origin of Product |
United States |
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